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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for the
generation, characterization, and application of recombinant influenza viruses engineered to
express the nucleoprotein (NP) (311-325) epitope. This immunodominant, MHC class II-
restricted epitope is a key target for CD4+ T cell responses, making these recombinant viruses
valuable tools for vaccine development and immunological research.

Introduction

Influenza viruses pose a significant global health threat due to their ability to cause seasonal
epidemics and occasional pandemics. The influenza A virus nucleoprotein (NP) is a highly
conserved internal protein, making it an attractive target for universal vaccine strategies that
aim to elicit cross-protective immunity against various influenza strains. The NP (311-325)
peptide is a well-characterized, immunodominant epitope presented by MHC class Il
molecules, which elicits potent interferon-gamma (IFN-y) production from CD4+ T cells.[1][2]
The generation of recombinant influenza viruses that express or enhance the presentation of
this epitope offers a powerful platform to study T-cell-mediated immunity and to develop novel
vaccines capable of inducing robust, cross-reactive T-cell responses.

This document outlines the methodologies for creating these recombinant viruses using
reverse genetics, characterizing their in vitro and in vivo properties, and protocols for assessing
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the specific immune responses they induce.

Data Presentation

Table 1: In Vitro Characterization of Recombinant
Influenza Viruses

M2e
o Viral Titer Hemaggluti ]
. . Modificatio . . . Expression
Virus Strain (PFU/mL) in  nation Units . Reference
n (Relative
MDCK cells (HAU) .
Units)
AIPRS8 Wild-type ~1 x 108 256 1.0 [3]
attPR8 Attenuated ~1x108 256 1.1 [3]
attPR8 Chimeric HA
) ~1x 108 256 >5.0 [3]
4xM2e with 4xM2e
Chimeric HA
Cal 4xM2e ) ~1x 108 64 >5.0 [3]
with 4xM2e
H3N2 Wild-type ~1 x 108 64 1.0 [3]
Chimeric HA
H3N2 4xM2e _ ~1x 108 64 >5.0 [3]
with 4xM2e

Note: Data for a virus specifically expressing only the NP (311-325) epitope is not readily
available in the provided search results. The table above presents data for a recombinant
influenza virus expressing another conserved epitope (M2e) to illustrate typical characterization
data.

Table 2: NP (311-325)-Specific T-Cell Responses in
Vaccinated Mice
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NP (311-
325)- .
. Lung Viral
specific .
L Titer (log10
Immunizati . Challenge CD4+T
Adjuvant . PFUIg) on Reference
on Group Virus cells (% of
Day 6 Post-
total CD4+
. Challenge
T cells in
lungs)
Mosaic NP
ADJ + GLA IAV-PR8 ~2.0% Undetectable  [4]
(MNP)
PR8 NP ADJ + GLA IAV-PR8 ~2.0% Undetectable [4]
Adjuvantonly  ADJ + GLA IAV-PR8 Not specified ~5.0 [4]
IAV-Aichi B
MNP ADJ + GLA Not specified ~2.5 [4]
(H3N2)
IAV-Aichi B
PR8 NP ADJ + GLA Not specified ~4.0 [4]
(H3N2)

Note: This table summarizes data from a study using a mosaic nucleoprotein vaccine, which

includes the conserved NP (311-325) epitope, to demonstrate the type of immunological data

generated.

Experimental Protocols

Protocol 1: Generation of Recombinant Influenza Virus
by Reverse Genetics

This protocol describes the generation of recombinant influenza A virus using the eight-plasmid

system.[5][6]

Materials:

e pHW2000 plasmids containing the eight influenza virus gene segments (PB2, PB1, PA, HA,
NP, NA, M, NS).
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Site-directed mutagenesis Kkit.

Human embryonic kidney (293T) cells.

Madin-Darby canine kidney (MDCK) cells.

Opti-MEM | Reduced Serum Medium.

Lipofectamine 2000 transfection reagent.

DMEM with 10% FBS and 1% Penicillin-Streptomycin.
TPCK-treated trypsin.

Procedure:

» Plasmid Modification (Optional): If introducing the NP (311-325) epitope into a different viral
protein or modifying the existing NP gene, use site-directed mutagenesis on the
corresponding pHW2000 plasmid. Verify the mutation by sequencing.

Cell Culture: Maintain 293T and MDCK cells in DMEM with 10% FBS. The day before
transfection, ensure cells are 80-90% confluent.

Transfection: a. Prepare a co-culture of 293T and MDCK cells.[6] b. In a sterile tube, mix 1
ug of each of the eight influenza plasmids.[7] c. In a separate tube, dilute Lipofectamine
2000 in Opti-MEM and incubate for 5-10 minutes at room temperature.[6] d. Combine the
plasmid mix with the diluted Lipofectamine 2000, mix gently, and incubate for 20-30 minutes
at room temperature to allow complex formation.[6] e. Add the transfection complexes to the
co-cultured 293T/MDCK cells. Incubate at 37°C with 5% COa.

Virus Rescue: a. Approximately 16-24 hours post-transfection, replace the transfection
medium with DMEM containing 0.3% BSA, 1% Penicillin-Streptomycin, and 1 pg/ml of
TPCK-treated trypsin.[6] b. Incubate for 48-72 hours.[5] c. Harvest the supernatant
containing the recombinant virus.

Virus Amplification and Titration: a. Clarify the supernatant by centrifugation. b. Amplify the
virus by infecting fresh MDCK cells or 10-day-old embryonated chicken eggs.[8] c.
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Determine the viral titer using a plague assay on MDCK cells.

Protocol 2: IFN-y ELISpot Assay for NP (311-325)-
Specific T-Cells

This protocol is for quantifying the frequency of IFN-y-secreting cells in response to the NP
(311-325) peptide.[9]

Materials:

o 96-well ELISpot plates (e.g., MAIPS4510).

e Anti-mouse IFN-y capture antibody.

 Biotinylated anti-mouse IFN-y detection antibody.

» Streptavidin-Alkaline Phosphatase.

o BCIP/NBT substrate.

NP (311-325) peptide (QVYSLIRPNENPAHK).[10]

¢ Splenocytes or lung lymphocytes from immunized mice.
e RPMI-1640 medium with 10% FBS.

Procedure:

o Plate Coating: Coat the ELISpot plate with anti-mouse IFN-y capture antibody overnight at
4°C.

o Cell Plating: a. Wash the plate and block with RPMI-1640 with 10% FBS. b. Prepare a
single-cell suspension of splenocytes or lung lymphocytes. c. Add 5 x 10° cells per well.[11]

o Peptide Stimulation: a. Add the NP (311-325) peptide to the wells at a final concentration of 5
M g/well .[11] b. Include negative control wells (no peptide) and positive control wells (e.g.,
Concanavalin A).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4457020/
https://tetramer.yerkes.emory.edu/reagents/class-ii-mhc/3850
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2015.00290/epub
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2015.00290/epub
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

« Incubation: Incubate the plate for 18-24 hours at 37°C with 5% COa.

e Detection: a. Wash the plate and add the biotinylated anti-mouse IFN-y detection antibody.
Incubate for 2 hours at room temperature. b. Wash and add Streptavidin-Alkaline
Phosphatase. Incubate for 1 hour. c. Wash and add BCIP/NBT substrate. Incubate until
spots develop.

e Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using
an ELISpot reader. The results are expressed as spot-forming units (SFU) per 10° cells.[9]

Protocol 3: Intracellular Cytokine Staining (ICS) and
Flow Cytometry

This protocol allows for the identification and phenotyping of NP (311-325)-specific CD4+ T-
cells producing cytokines.

Materials:

Splenocytes or lung lymphocytes from immunized mice.
e NP (311-325) peptide.
o Brefeldin A.

» Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44) and
intracellular cytokines (e.g., IFN-y, TNF-q, IL-2).

¢ Fixation/Permeabilization buffers.

FACS buffer (PBS with 2% FBS).
Procedure:

e Cell Stimulation: a. Stimulate 1-2 x 10° cells with the NP (311-325) peptide (10 uM) in a 96-
well plate for 6 hours at 37°C.[12] b. Add Brefeldin A (10 pg/mL) after the first hour of
stimulation to block cytokine secretion.[12]
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» Surface Staining: a. Wash the cells with FACS buffer. b. Stain for surface markers (e.g., anti-
CD4, anti-CD44) for 30 minutes at 4°C.

o Fixation and Permeabilization: a. Wash the cells and fix them using a fixation buffer for 20
minutes. b. Wash and permeabilize the cells using a permeabilization buffer.[12]

e Intracellular Staining: a. Stain for intracellular cytokines (e.g., anti-IFN-y, anti-TNF-a) for 30
minutes at 4°C.

e Acquisition and Analysis: a. Wash the cells and resuspend them in FACS buffer. b. Acquire
the samples on a flow cytometer. c. Analyze the data by gating on CD4+ T-cells and
qguantifying the percentage of cells expressing specific cytokines.

Visualizations
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Caption: Experimental workflow for generating recombinant influenza virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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